molecular formula C16H13N5O2S2 B2838564 N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-69-5

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2838564
CAS No.: 1021055-69-5
M. Wt: 371.43
InChI Key: LXODGCAJLIGSFO-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked 2-oxoethylthiazol-2-ylamino moiety and a benzamide group.

Properties

IUPAC Name

N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c22-13(19-16-17-8-9-24-16)10-25-14-7-6-12(20-21-14)18-15(23)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXODGCAJLIGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and diketones.

    Coupling with Benzamide: The final step involves coupling the thiazole-pyridazine intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group in the thiazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole and pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The thiazole and pyridazine rings are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The thiazol-2-ylamino group may confer superior metabolic stability compared to thiophene or isoxazole derivatives, as thiazoles are less prone to oxidative metabolism .

Antitubercular Agents with Thioether-Benzamide Motifs ( )

Compounds Z2 and Z3 from feature thioether-benzamide scaffolds but target tuberculosis via QcrB inhibition:

Compound ID Structure Highlights Biological Activity Key Differences vs. Target Compound
Z2 (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-7H-indazol-6-yl)thio)benzamide QcrB inhibition (antitubercular) Indazole and pyridylvinyl substituents enhance planar stacking; lacks thiazole
Z3 Structural isomer of Z2 Similar to Z2 Same scaffold but different substitution pattern

Key Observations :

  • The absence of a nitro or methyl group in the target compound suggests lower steric hindrance, which could enhance membrane permeability .

Thiazole-Containing Derivatives ( )

Compound 19 ( ) shares a thiazolidinone-thiazole hybrid structure synthesized via similar pathways:

Compound ID Structure Highlights Key Differences vs. Target Compound
19 3-oxo-2-(5-oxo-3-(4-sulfamoyl phenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide Sulfonamide and pyrimidine substituents; lacks pyridazine and thioether

Key Observations :

  • The target compound’s thioether linkage may improve synthetic accessibility compared to the thiazolidinone ring in compound 19, which requires multistep cyclization .

Biological Activity

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound incorporates a thiazole ring and a pyridazine moiety, which are known to contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and structure:

  • IUPAC Name : N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
  • Molecular Formula : C12H13N5O2S2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
  • Receptor Binding : It can modulate cellular responses by binding to receptors on cell surfaces.
  • Pathway Modulation : It influences biochemical pathways through interactions with key proteins and enzymes.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (μg/mL) Target Organism
N-(6-(Thiazole))12.5Staphylococcus aureus
N-(6-(Pyridazine))10Escherichia coli

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells.

Compound IC50 (μM) Cell Line
Thiazole-Pyridazine Derivative< 5A-431
Thiazole-Pyrrolidine Analog< 10Jurkat

Anticonvulsant Activity

A notable study reported that thiazole derivatives exhibited anticonvulsant properties in animal models. For instance, a specific thiazole-linked compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests.

Case Studies

  • Study on Antimicrobial Efficacy
    • Researchers synthesized a series of thiazole derivatives, including N-(6-(Thiazole)), which were evaluated for their antimicrobial activity using the broth microdilution method. The results indicated promising activity against resistant strains.
  • Anticancer Evaluation
    • A group investigated the cytotoxic effects of thiazole-pyridazine compounds on human cancer cell lines. The study utilized the MTT assay to determine cell viability, revealing that certain compounds significantly reduced cell proliferation compared to controls.

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